In Vivo CFAS Inhibition in E. coli
Cyclopropanedodecanoic acid is a potent inhibitor of the bacterial enzyme cyclopropane fatty acid synthase (CFAS), achieving complete in vivo inhibition of phospholipid cyclopropanation in growing E. coli cells at a concentration of 0.15 mM [1]. This demonstrates a clear, functional interaction with a specific bacterial enzyme target. While other inhibitors like dioctylamine and sinefungin also target CFAS, they operate via different kinetic mechanisms (competitive vs. uncompetitive) and with different Ki values (0.00013 mM and 0.0005 mM, respectively) in vitro [2]. This specific in vivo activity profile of cyclopropanedodecanoic acid makes it a unique tool for studying CFAS function in a cellular context, distinguishing it from other CFAS inhibitors.
| Evidence Dimension | In vivo inhibition of CFAS-mediated cyclopropanation |
|---|---|
| Target Compound Data | Complete inhibition at 0.15 mM |
| Comparator Or Baseline | dioctylamine (in vitro Ki = 0.00013 mM) and sinefungin (in vitro Ki = 0.0005 mM) as reference CFAS inhibitors with different mechanisms [2] |
| Quantified Difference | Cyclopropanedodecanoic acid provides complete in vivo inhibition at a defined concentration, a functional endpoint not reported for the comparator inhibitors in the same study. |
| Conditions | Growing Escherichia coli cells in vivo [1] |
Why This Matters
This evidence identifies cyclopropanedodecanoic acid as a specific in vivo chemical probe for CFAS, critical for antibiotic research targeting bacterial membrane adaptation, whereas generic fatty acids would not exhibit this specific enzyme inhibition.
- [1] Guianvarch, D., Drujon, T., Leang, T. E., Courtois, F., & Ploux, O. (2008). Identification of new inhibitors of E. coli cyclopropane fatty acid synthase using a colorimetric assay. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(11), 1652-1658. View Source
- [2] BRENDA Enzyme Database. (n.d.). Literature summary for 2.1.1.79: cyclopropane fatty acid synthase. View Source
